molecular formula C18H20ClN3O3S B6902509 1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide

1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide

Cat. No.: B6902509
M. Wt: 393.9 g/mol
InChI Key: NTISYXDISLBGPJ-UHFFFAOYSA-N
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Description

1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide is a synthetic organic compound that features a complex structure incorporating a pyrrolidine ring, a thiazole ring, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a chlorophenol reacts with an appropriate alkyl halide.

    Attachment of the Thiazole Ring: The thiazole ring is synthesized separately and then attached to the pyrrolidine ring through a condensation reaction involving an amine and a thioamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols or amides to amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its potential as an antimicrobial, antifungal, or anticancer agent.

    Industrial Applications: The compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide would depend on its specific target within a biological system. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring is known for its ability to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide: can be compared with other compounds containing thiazole or pyrrolidine rings, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities and chemical reactivity not seen in simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[2-(2-chlorophenoxy)ethyl]-5-oxo-N-[2-(1,3-thiazol-4-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c19-15-3-1-2-4-16(15)25-8-7-22-10-13(9-17(22)23)18(24)20-6-5-14-11-26-12-21-14/h1-4,11-13H,5-10H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTISYXDISLBGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCOC2=CC=CC=C2Cl)C(=O)NCCC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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